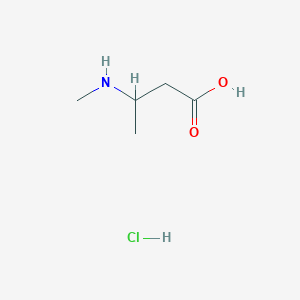
CLORURO FERROSO DIHIDRATADO
Descripción general
Descripción
Ferrous Chloride Dihydrate, with the chemical formula FeCl2·2H2O, is a greenish-white crystalline solid . It is highly soluble in water, releasing heat upon dissolution . This compound is known for its reductive properties and serves as a source of ferrous ions in a variety of industrial and chemical processes .
Synthesis Analysis
Ferrous chloride is prepared by the addition of iron powder to a solution of hydrochloric acid in methanol . This reaction gives the methanol solvate of the dichloride, which upon heating in a vacuum at about 160 °C converts to anhydrous FeCl2 .Chemical Reactions Analysis
Ferrous chloride is known to react with hydrochloric acid, resulting in the formation of hydrated forms of ferrous chloride . These solutions are often referred to as “spent acid” or “pickle liquor”, especially when the hydrochloric acid is not completely consumed .Physical And Chemical Properties Analysis
Ferrous Chloride Dihydrate is soluble in water, methanol, ethanol, acetone, and benzene . It is insoluble in ether . Its aqueous solution can undergo mild hydrolysis .Aplicaciones Científicas De Investigación
Tratamiento de Agua
El Cloruro Ferroso Dihidratado se utiliza a menudo en los procesos de tratamiento de agua. Sirve como floculante reductor en la eliminación de fosfatos y la clarificación del agua potable {svg_1}.
Gestión de Residuos
Este compuesto se ha utilizado en el tratamiento de materiales de desecho. Por ejemplo, se ha aplicado en el control de sulfuros disueltos en alcantarillas interceptoras {svg_2}.
Electrólisis
Los compuestos de cloruro como el this compound pueden conducir la electricidad cuando se funden o se disuelven en agua. Se pueden descomponer por electrólisis en gas cloro y el metal {svg_3}.
Ciencia de Materiales
En el campo de la ciencia de los materiales, el this compound se ha utilizado en la síntesis de cubos uniformes de cloruro ferroso antiferromagnético a partir de latas de hojalata de desecho {svg_4}.
Síntesis Química
El this compound se utiliza como reactivo en la síntesis química. Sirve como agente reductor en diversas reacciones químicas {svg_5}.
Metalurgia
En metalurgia, el this compound se utiliza en la fabricación de otros compuestos de hierro. También sirve como agente reductor en la producción de hierro metálico {svg_6}.
Mecanismo De Acción
Target of Action
Ferrous Chloride Dihydrate, also known as Iron (II) Chloride Dihydrate, is a compound that primarily targets iron-dependent biochemical processes . It is involved in various physiological and pathological contexts, including the regulation of redox homeostasis and the production of reactive oxygen species (ROS) .
Mode of Action
Ferrous Chloride Dihydrate interacts with its targets by participating in redox reactions. It can cause a decrease in the absorption of certain compounds, resulting in a reduced serum concentration and potentially a decrease in efficacy . For example, it can decrease the absorption of Alendronic acid, Calcium Phosphate, Calcium phosphate dihydrate, and Carbidopa .
Biochemical Pathways
Ferrous Chloride Dihydrate affects the ferroptosis pathway, a form of programmed cell death characterized by iron overload, reactive oxygen species accumulation, and lipid peroxidation . This pathway is regulated by various signaling pathways and associated proteins, including Nrf2, P53, and YAP/TAZ .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Ferrous Chloride Dihydrate’s action are primarily related to the induction of ferroptosis . This process leads to cell death through the accumulation of lipid peroxidation in cells, with the endoplasmic reticulum membrane being the primary site of lipid peroxidation . Iron ions, via the Fenton reaction, enhance the production of reactive oxygen species (ROS) by mitochondria, leading to the damage of cellular membranes and ultimately resulting in ferroptosis .
Action Environment
The action, efficacy, and stability of Ferrous Chloride Dihydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the regulatory roles of Ferrous Chloride Dihydrate in ferroptosis . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration level of the environment.
Safety and Hazards
When handling Ferrous Chloride Dihydrate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
Direcciones Futuras
Ferrous Chloride Dihydrate has potential applications in various fields. For instance, a study has explored the synthesis of an antioxidative ferrous complex by introducing iron nanoparticles into the Maillard reaction . This work provides a new way to prepare antioxidative ferrous complex and potential applications in agrochemicals .
Propiedades
IUPAC Name |
dichloroiron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHTJFZNMYFQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1416134-41-2 | |
| Record name | Iron chloride (FeCl2), hydrate (1:7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201337585 | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18990-23-3, 16399-77-2, 13478-10-9, 20049-66-5, 23838-02-0 | |
| Record name | Ferrous chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18990-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16399-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20049-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the presence of ferrous chloride dihydrate (FeCl₂·2H₂O) considered less problematic than ferrous chloride tetrahydrate (FeCl₂·4H₂O) in the preservation of archaeological iron?
A1: Research indicates that while both ferrous chloride tetrahydrate (FeCl₂·4H₂O) and akaganéite (β-FeOOH) promote corrosion in archaeological iron, ferrous chloride dihydrate (FeCl₂·2H₂O) does not []. This difference arises from their varying hygroscopic properties and their impact on the microenvironment surrounding the iron artifacts.
Q2: What recommendations does the research paper provide regarding the storage of archaeological iron recovered from chloride-rich environments?
A2: The research strongly recommends storing archaeological iron from chloride-rich environments at a relative humidity (RH) of 12% or lower []. This recommendation stems from the observation that iron corrosion in the presence of FeCl₂·4H₂O and β-FeOOH significantly accelerates at RH levels of 25% and above []. Maintaining a low RH effectively prevents the formation of corrosive agents, ensuring the long-term preservation of these valuable artifacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









